molecular formula C14H20O B13751032 1,1,3,3,7-Pentamethylindan-5-ol CAS No. 53718-29-9

1,1,3,3,7-Pentamethylindan-5-ol

Cat. No.: B13751032
CAS No.: 53718-29-9
M. Wt: 204.31 g/mol
InChI Key: YUORWRHMCJCLRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,3,3,7-Pentamethylindan-5-ol is an organic compound with the molecular formula C15H22O. It belongs to the class of indanols, which are characterized by an indane ring system with a hydroxyl group attached. This compound is notable for its unique structure, which includes five methyl groups attached to the indane ring, making it highly substituted and sterically hindered .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3,7-Pentamethylindan-5-ol typically involves the alkylation of indanone derivatives followed by reduction. One common method includes the reaction of 1,1,3,3-tetramethylindan-5-one with methylmagnesium bromide (Grignard reagent) to introduce the additional methyl group, followed by reduction with lithium aluminum hydride (LiAlH4) to yield the final alcohol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3,7-Pentamethylindan-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Hydrogen gas (H2), palladium catalyst

    Substitution: Bromine (Br2), chlorine (Cl2)

Major Products Formed:

Scientific Research Applications

1,1,3,3,7-Pentamethylindan-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the fragrance industry due to its unique odor profile and stability

Mechanism of Action

The mechanism of action of 1,1,3,3,7-Pentamethylindan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s steric hindrance and electronic properties also play a role in its reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties.

Properties

CAS No.

53718-29-9

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1,1,3,3,7-pentamethyl-2H-inden-5-ol

InChI

InChI=1S/C14H20O/c1-9-6-10(15)7-11-12(9)14(4,5)8-13(11,2)3/h6-7,15H,8H2,1-5H3

InChI Key

YUORWRHMCJCLRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(CC2(C)C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.